L-alpha-Glutamyl-L-cysteinylglycine Glutathione

Overview

Description

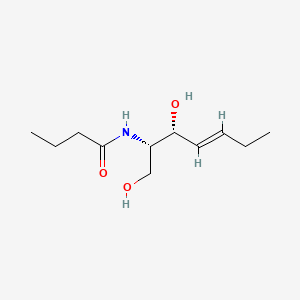

L-alpha-Glutamyl-L-cysteinylglycine Glutathione is a tripeptide composed of three amino acids: L-glutamic acid, L-cysteine, and glycine. It is a crucial antioxidant found in most living cells, playing a vital role in protecting cells from oxidative stress and maintaining redox homeostasis . This compound is involved in various cellular processes, including detoxification, immune response, and cellular signaling .

Mechanism of Action

Target of Action

Glutathione, also known as L-alpha-Glutamyl-L-cysteinylglycine, primarily targets enzymes such as glutathione peroxidase and glutathione S-transferase . These enzymes play crucial roles in cellular processes, including the reduction of peroxides and the conjugation of drugs to make them more soluble for excretion .

Mode of Action

Glutathione interacts with its targets by acting as a cofactor and a hydrophilic molecule . It participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process . Glutathione acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion .

Pharmacokinetics

Therefore, efforts have been made to develop glutathione derivatives that can easily cross cell membranes and enhance its oral bioavailability .

Result of Action

The action of glutathione results in several molecular and cellular effects. It plays a key role in maintaining cellular redox homeostasis . It is also involved in many physiological disorders related to oxidative stress, such as Parkinson’s disease and diabetes .

Action Environment

The action of glutathione can be influenced by various environmental factors. For instance, its production in humans slows down with age and during the progression of many chronic diseases . Therefore, supplementation with glutathione or its precursors could potentially offer health benefits .

Biochemical Analysis

Biochemical Properties

L-alpha-Glutamyl-L-cysteinylglycine Glutathione plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione . It is a critical enzyme in maintaining cellular redox homeostasis . Gamma-glutamyl transpeptidases (γ-GTs) belong to the N-terminal nucleophile hydrolase superfamily, enzymes that cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine .

Cellular Effects

This compound is involved in several crucial cellular functions, such as redox signaling, detoxification of xenobiotics and/or their metabolites, modulation of cell proliferation, apoptosis, and fibrogenesis . It is also a key determinant of nitric oxide (NO) and cysteine storage and transport, of sulfur assimilation, protection of cells against oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves the cleavage of the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Temporal Effects in Laboratory Settings

It is known that γ-GT plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione .

Metabolic Pathways

This compound is involved in the gamma-glutamyl cycle . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by γ-glutamyl Cys synthetase and GSH synthetase .

Transport and Distribution

It is known that γ-GT plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione .

Subcellular Localization

It is known that γ-GT plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-alpha-Glutamyl-L-cysteinylglycine Glutathione is synthesized through a two-step enzymatic process. The first step involves the enzyme gamma-glutamylcysteine synthetase, which catalyzes the formation of gamma-glutamylcysteine from L-glutamic acid and L-cysteine . The second step is catalyzed by glutathione synthetase, which adds glycine to gamma-glutamylcysteine to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are optimized to overproduce the enzymes required for the synthesis of this compound, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-alpha-Glutamyl-L-cysteinylglycine Glutathione undergoes various chemical reactions, including oxidation, reduction, and conjugation reactions .

Common Reagents and Conditions

Oxidation: In the presence of reactive oxygen species, this compound is oxidized to form glutathione disulfide.

Conjugation: This compound conjugates with various electrophilic compounds through the action of glutathione S-transferase enzymes.

Major Products Formed

Oxidation: Glutathione disulfide

Reduction: this compound

Conjugation: Glutathione conjugates with various xenobiotics and endogenous compounds

Scientific Research Applications

L-alpha-Glutamyl-L-cysteinylglycine Glutathione has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Gamma-glutamylcysteine: A dipeptide intermediate in the synthesis of L-alpha-Glutamyl-L-cysteinylglycine Glutathione.

N-acetylcysteine: A precursor to this compound, used as a supplement to boost glutathione levels.

Alpha-lipoic acid: An antioxidant that works synergistically with this compound.

Uniqueness

This compound is unique due to its tripeptide structure and its ability to directly neutralize reactive oxygen species and detoxify harmful compounds . Its role in maintaining cellular redox balance and its involvement in various cellular processes make it a critical molecule in both health and disease .

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O12S2/c21-9(2-4-14(28)29)17(34)26-12(19(36)24-6-16(32)33)8-40-39-7-11(18(35)23-5-15(30)31)25-13(27)3-1-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,35)(H,24,36)(H,25,27)(H,26,34)(H,28,29)(H,30,31)(H,32,33)(H,37,38)/t9-,10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBLIKMXDVZVGD-BJDJZHNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747859 | |

| Record name | (2S)-2-Amino-5-({(2R)-3-({(2R)-2-{[(2S)-2-amino-4-carboxybutanoyl]amino}-3-[(carboxymethyl)amino]-3-oxopropyl}disulfanyl)-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119290-90-3 | |

| Record name | (2S)-2-Amino-5-({(2R)-3-({(2R)-2-{[(2S)-2-amino-4-carboxybutanoyl]amino}-3-[(carboxymethyl)amino]-3-oxopropyl}disulfanyl)-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B565385.png)

![D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl-](/img/structure/B565386.png)

![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)